molecular formula C14H18O2 B11885194 6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 646064-62-2

6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11885194
CAS No.: 646064-62-2
M. Wt: 218.29 g/mol
InChI Key: GYROGDBBRVOADH-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-3-methylchroman-4-one is an organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-3-methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of 3-methylphenol with tert-butyl chloride, followed by cyclization with an appropriate aldehyde or ketone.

Industrial Production Methods: In industrial settings, the production of 6-(tert-Butyl)-3-methylchroman-4-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can enhance the efficiency of the reaction .

Types of Reactions:

    Oxidation: 6-(tert-Butyl)-3-methylchroman-4-one can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction of this compound can yield various hydroxy derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Halogenated chromans

Scientific Research Applications

6-(tert-Butyl)-3-methylchroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-3-methylchroman-4-one involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes and receptors. The chroman ring structure allows for potential antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (Butylated hydroxytoluene): Known for its antioxidant properties.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used in the stabilization of polymers.

Uniqueness: 6-(tert-Butyl)-3-methylchroman-4-one is unique due to its specific chroman structure combined with the tert-butyl group, which provides a balance of stability and reactivity. This makes it particularly useful in various synthetic applications and research studies .

Properties

CAS No.

646064-62-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

6-tert-butyl-3-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H18O2/c1-9-8-16-12-6-5-10(14(2,3)4)7-11(12)13(9)15/h5-7,9H,8H2,1-4H3

InChI Key

GYROGDBBRVOADH-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C1=O)C=C(C=C2)C(C)(C)C

Origin of Product

United States

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